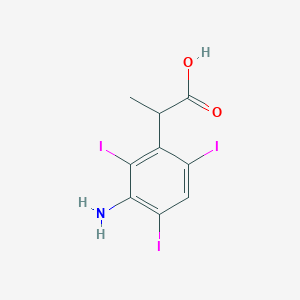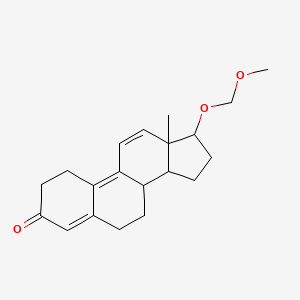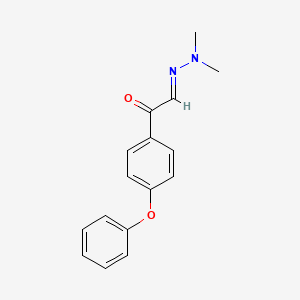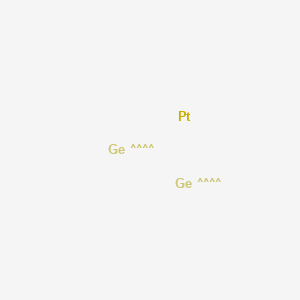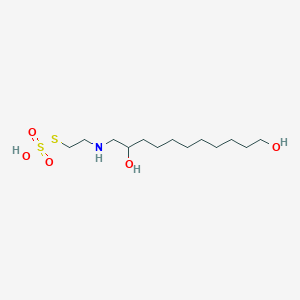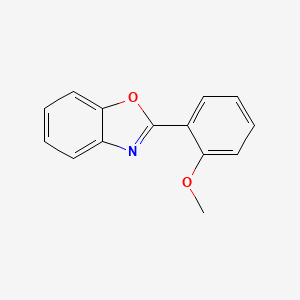
Benzoxazole, 2-(2-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoxazole, 2-(2-methoxyphenyl)-, is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety This compound is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzoxazole, 2-(2-methoxyphenyl)-, typically involves the condensation of 2-aminophenol with 2-methoxybenzaldehyde. This reaction can be catalyzed by various agents, including acids, bases, and metal catalysts. For instance, a common method involves using a Lewis acid catalyst such as zinc chloride in an organic solvent like ethanol .
Industrial Production Methods: Industrial production of Benzoxazole, 2-(2-methoxyphenyl)-, often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, leading to faster and more efficient synthesis compared to conventional heating methods .
Analyse Des Réactions Chimiques
Types of Reactions: Benzoxazole, 2-(2-methoxyphenyl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst like titanium tetraisopropoxide.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of benzoxazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of halogenated benzoxazole derivatives
Applications De Recherche Scientifique
Benzoxazole, 2-(2-methoxyphenyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and optical brighteners.
Mécanisme D'action
The mechanism of action of Benzoxazole, 2-(2-methoxyphenyl)-, involves its interaction with various molecular targets. For instance, in its role as an antimicrobial agent, it targets bacterial enzymes and disrupts their function. In anticancer applications, it may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
2-(2-hydroxyphenyl)benzoxazole: Similar in structure but with a hydroxyl group instead of a methoxy group.
2-(4-methoxyphenyl)benzoxazole: Similar but with the methoxy group at the 4-position of the phenyl ring.
Uniqueness: Benzoxazole, 2-(2-methoxyphenyl)-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
13459-17-1 |
|---|---|
Formule moléculaire |
C14H11NO2 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
2-(2-methoxyphenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C14H11NO2/c1-16-12-8-4-2-6-10(12)14-15-11-7-3-5-9-13(11)17-14/h2-9H,1H3 |
Clé InChI |
KWOXDLBKAWFYOJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=NC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[4-Nitro-3-(trifluoromethyl)phenyl]imino}diethane-2,1-diyl dimethanesulfonate](/img/structure/B14708538.png)
![2-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-3-yl acetate](/img/structure/B14708539.png)

![dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate](/img/structure/B14708560.png)
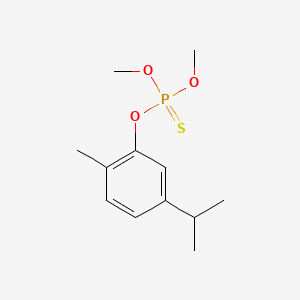
![Hexanamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B14708581.png)
